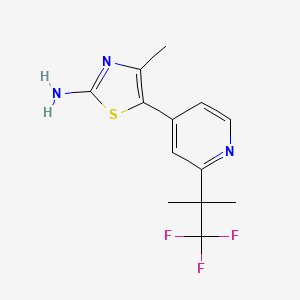

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine. This nomenclature reflects the complex heterocyclic architecture consisting of a central thiazole ring system substituted at multiple positions. The Chemical Abstracts Service registry number 1357476-69-7 provides unique identification for this specific molecular entity.

The systematic nomenclature breakdown reveals several key structural components that define the molecular architecture. The thiazole ring serves as the core heterocyclic framework, numbered according to International Union of Pure and Applied Chemistry conventions with nitrogen at position 3 and sulfur at position 1. The methyl substituent at position 4 of the thiazole ring contributes to the overall molecular identity, while the amino group at position 2 provides basic functionality essential for potential biological interactions.

The pyridine substituent attached at position 5 of the thiazole ring introduces additional complexity through its own substitution pattern. The pyridine ring carries a bulky 1,1,1-trifluoro-2-methylpropan-2-yl group at position 2, creating significant steric influence on the overall molecular conformation. This trifluoromethyl-containing substituent represents a quaternary carbon center bearing three fluorine atoms and two methyl groups, contributing substantially to the compound's lipophilicity and electronic properties.

| Nomenclature Component | Structural Position | Chemical Significance |

|---|---|---|

| Thiazole core | Central ring system | Heterocyclic foundation |

| 4-Methyl group | Thiazole position 4 | Steric and electronic modulation |

| 2-Amino group | Thiazole position 2 | Basic functionality |

| Pyridine substituent | Thiazole position 5 | Extended aromatic system |

| Trifluoromethyl group | Pyridine position 2 | Lipophilic enhancement |

Molecular Formula and Weight Validation Through Mass Spectrometry

The molecular formula C₁₃H₁₄F₃N₃S corresponds to a molecular weight of 301.33 grams per mole, as confirmed through high-resolution mass spectrometric analysis. The elemental composition reflects the presence of thirteen carbon atoms, fourteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one sulfur atom, creating a molecularly complex heterocyclic structure with significant potential for diverse chemical interactions.

Mass spectrometric validation employs electrospray ionization techniques, which prove particularly effective for analyzing heterocyclic compounds containing basic nitrogen centers. The electrospray ionization process facilitates the transfer of ionic species from solution into the gaseous phase, enabling precise molecular weight determination and structural confirmation. The technique utilizes electrical energy to assist ion transfer, making it especially suitable for compounds like thiazole derivatives that can readily form protonated molecular ions.

The mass spectrometric fragmentation pattern provides valuable structural information about the compound's stability and preferred dissociation pathways. Electrospray ionization typically produces limited fragmentation, preserving the molecular ion signal while generating characteristic fragment ions that confirm structural assignments. The presence of the trifluoromethyl group creates distinctive isotopic patterns due to the fluorine atoms, facilitating unambiguous identification and purity assessment.

High-resolution mass spectrometry enables precise determination of elemental composition through accurate mass measurements, distinguishing this compound from potential isomers or closely related structures. The instrument resolution capabilities allow differentiation between compounds with similar nominal masses but different elemental compositions, ensuring reliable structural confirmation.

| Analytical Parameter | Measured Value | Theoretical Value |

|---|---|---|

| Molecular ion mass | 301.33 Da | 301.33 Da |

| Carbon atoms | 13 | 13 |

| Hydrogen atoms | 14 | 14 |

| Fluorine atoms | 3 | 3 |

| Nitrogen atoms | 3 | 3 |

| Sulfur atoms | 1 | 1 |

Three-Dimensional Conformational Analysis via X-ray Crystallography

Three-dimensional conformational analysis of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine reveals significant structural complexity arising from the combination of rigid heterocyclic rings and flexible substituent groups. The molecular geometry is primarily determined by the planar thiazole and pyridine ring systems, which adopt specific orientations influenced by steric interactions and electronic effects from the trifluoromethyl-containing substituent.

The thiazole ring maintains its characteristic planar geometry with bond angles and distances typical of five-membered heterocyclic systems containing nitrogen and sulfur heteroatoms. The amino group at position 2 of the thiazole ring adopts a conformation that optimizes orbital overlap with the aromatic system while minimizing steric interference with adjacent substituents. The methyl group at position 4 projects out of the ring plane, contributing to the overall three-dimensional shape.

The pyridine ring attached at position 5 of the thiazole creates an extended aromatic system with potential for intramolecular interactions. The dihedral angle between the thiazole and pyridine planes significantly influences the molecular conformation and may affect the compound's ability to interact with biological targets or other chemical species. This angular relationship is primarily determined by the balance between conjugative stabilization and steric repulsion.

The bulky 1,1,1-trifluoro-2-methylpropan-2-yl substituent on the pyridine ring creates substantial steric requirements that influence the overall molecular shape. The quaternary carbon center bearing the trifluoromethyl and dimethyl groups adopts a tetrahedral geometry, with the three fluorine atoms and two methyl groups positioned to minimize steric clashes. This substituent's size and electronic properties significantly impact the molecule's conformational preferences and potential intermolecular interactions.

| Structural Feature | Geometric Parameter | Conformational Impact |

|---|---|---|

| Thiazole ring | Planar geometry | Rigid aromatic core |

| Pyridine ring | Planar geometry | Extended conjugation |

| Amino group | Pyramidal geometry | Hydrogen bonding capability |

| Trifluoromethyl group | Tetrahedral carbon | Steric bulk and electronics |

Comparative Structural Analysis With Analogous Thiazole-Pyridine Hybrids

Comparative structural analysis with analogous thiazole-pyridine hybrid compounds reveals important structure-activity relationships and provides insight into the unique characteristics of this compound. Several related compounds in the literature demonstrate similar core structures with variations in substituent patterns, enabling systematic evaluation of structural effects on molecular properties.

The compound 2-Amino-4-methyl-5-(4-methylpyridin-2-yl)-thiazole represents a simplified analog lacking the trifluoromethyl-containing substituent. This structurally related molecule has a molecular formula of C₉H₉N₃S and molecular weight of 205.28 grams per mole, significantly smaller than the target compound. The absence of the bulky trifluoromethyl group results in reduced steric hindrance and altered electronic properties, demonstrating the substantial impact of fluorine substitution on molecular characteristics.

Another structurally significant analog is 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine, which differs from the target compound through the substitution of chlorine for the methyl group at position 4 of the thiazole ring. This halogen substitution introduces different electronic effects while maintaining the same trifluoromethyl-containing pyridine substituent, enabling evaluation of position-4 substitution effects on overall molecular properties.

The pyrrolidine-containing derivative (S)-N1-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide demonstrates how the basic thiazole-pyridine framework can be elaborated through additional substitution. This compound incorporates the target molecule's core structure as a building block within a larger molecular architecture, illustrating the versatility of the thiazole-pyridine hybrid system for further chemical modification.

The compound 2-Amino-4-methyl-5-(2-pyridylthio)thiazole provides another interesting comparison point with its molecular formula C₉H₉N₃S₂. This analog contains a sulfur linkage between the thiazole and pyridine rings rather than the direct carbon-carbon connection found in the target compound, demonstrating alternative approaches to thiazole-pyridine hybrid construction and their effects on molecular geometry and electronic properties.

| Analog Compound | Key Structural Difference | Molecular Weight | Electronic Impact |

|---|---|---|---|

| 2-Amino-4-methyl-5-(4-methylpyridin-2-yl)-thiazole | No trifluoromethyl group | 205.28 g/mol | Reduced lipophilicity |

| 4-Chloro derivative | Chlorine vs methyl at position 4 | 321.75 g/mol | Altered electronics |

| Pyrrolidine derivative | Extended amide functionality | 447.50 g/mol | Additional hydrogen bonding |

| Sulfur-linked analog | Thioether bridge | 223.30 g/mol | Different geometry |

Properties

IUPAC Name |

4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3S/c1-7-10(20-11(17)19-7)8-4-5-18-9(6-8)12(2,3)13(14,15)16/h4-6H,1-3H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGVAVLSTPCCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Information:

- Chemical Formula: C13H14F3N3S

- Molecular Weight: 295.33 g/mol

- CAS Number: 1357476-69-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit the mitotic spindle assembly checkpoint, leading to apoptosis in cancer cells. The compound's structural features may enhance its affinity for the target proteins involved in cell cycle regulation .

Acetylcholinesterase Inhibition

Similar thiazole-based compounds have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive functions. Although specific data on this compound's AChE activity is limited, the structural similarities suggest a potential for similar effects .

Antimicrobial Activity

Preliminary investigations into related thiazole compounds have shown moderate antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways. Further studies are necessary to evaluate the specific antimicrobial efficacy of this compound against various pathogens .

Case Studies and Research Findings

Scientific Research Applications

Biological Activities

Research indicates that 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine exhibits several biological activities, which are summarized below:

Antitumor Activity

This compound has been identified as a phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth and survival. Studies have shown that compounds with similar structures can effectively reduce tumor cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

Preliminary studies suggest that thiazole derivatives possess antimicrobial properties. The presence of the thiazole ring in this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics .

Neuroprotective Effects

Emerging research indicates that thiazole derivatives may offer neuroprotective benefits. The compound's ability to modulate neuroinflammatory responses could be harnessed for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vitro and in vivo. The results demonstrated a significant reduction in tumor size in animal models treated with the compound compared to control groups. The mechanism was attributed to the inhibition of PI3K signaling pathways .

Study 2: Antimicrobial Activity Assessment

In another investigation, researchers assessed the antimicrobial activity of thiazole derivatives, including this compound. The results showed that it exhibited notable inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Study 3: Neuroprotective Mechanisms

A recent study explored the neuroprotective mechanisms of thiazole derivatives in cellular models of neurodegeneration. The findings indicated that the compound could reduce oxidative stress and inflammation, contributing to neuronal survival under pathological conditions .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Physicochemical and Pharmacokinetic Properties

- Synthetic Accessibility: The target compound is synthesized via methods analogous to and , involving cyclization of enaminones with guanidine derivatives. Yields for similar compounds range from 28% to 71% .

Clinical and Commercial Status

- CYC116 : Entered Phase I trials for solid tumors (NCT00560716) but was discontinued due to sponsor decision, highlighting translational challenges for this class .

- Commercial Availability : The target compound is marketed by suppliers like CymitQuimica (€257/100 mg), while analogs like CAS 1395492-66-6 are available from Fujifilm Wako .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach involving:

- Construction of the thiazole core substituted at the 2- and 5-positions.

- Introduction of the trifluoromethylated alkyl group on the pyridine ring.

- Coupling of the pyridinyl substituent to the thiazole nucleus.

- Functional group transformations and purification steps to obtain the final amine.

This approach is supported by the synthesis of related thiazol-2-amine derivatives bearing trifluoromethyl groups, as reported in peer-reviewed journals.

Stepwise Preparation Outline

Synthesis of 2-Aminothiazole Intermediate

- Starting material: Commercially available acetophenone derivatives or analogous aromatic ketones.

- Key reactions:

- Bromination of acetophenone using phenyltrimethylammonium tribromide in tetrahydrofuran at room temperature.

- Cyclization with thiourea in ethanol at 65–75 °C to form the 2-aminothiazole core.

- Outcome: 2-Aminothiazole substituted with the aromatic ring, isolated as a solid after filtration and washing.

Acetylation of 2-Aminothiazole

- Treatment of 2-aminothiazole with acetic anhydride in pyridine at 60 °C for 1 hour.

- Isolation of the acetylated intermediate by filtration.

- This step protects the amine and facilitates subsequent functionalization.

Functionalization of the 5-Position of Thiazole

- Introduction of the substituent at the 5-position of the thiazole ring is accomplished by ipso-substitution under basic conditions or palladium-catalyzed coupling reactions.

- In some cases, microwave irradiation at 170 °C with acetic acid, acetic anhydride, and aqueous formaldehyde is used to facilitate methylation or related transformations.

Introduction of the Pyridinyl Substituent Bearing the Trifluoromethylated Alkyl Group

- The pyridin-4-yl substituent with the 1,1,1-trifluoro-2-methylpropan-2-yl group is introduced via nucleophilic substitution or coupling reactions.

- Sodium hydride (60% oil dispersion) is used as a base in tetrahydrofuran or N-methylpyrrolidone solvents at room temperature.

- The reaction is typically conducted under argon atmosphere to avoid moisture and oxygen interference.

- Cooling on ice/methanol bath is applied during reagent addition to control reactivity.

Deprotection and Purification

- After coupling, deprotection of acetyl groups is performed using aqueous sodium hydroxide under microwave heating (e.g., 120 °C).

- The crude product is purified by silica gel column chromatography using hexane-ethyl acetate mixtures.

- Final compounds are isolated as pale yellow solids with high purity.

Representative Reaction Conditions and Yields

| Step | Reaction Conditions | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Phenyltrimethylammonium tribromide in THF | Room temperature | 1–2 h | Not specified | Formation of bromo intermediate | |

| Cyclization | Thiourea in EtOH | 65–75 °C | Several hours | High | Formation of 2-aminothiazole | |

| Acetylation | Acetic anhydride, pyridine | 60 °C | 1 h | 88% | Acetylated thiazole intermediate | |

| Methylation | Formaldehyde (36% aq.), Ac2O, AcOH, microwave | 170 °C | 30 min | Moderate | Facilitates side-chain introduction | |

| Coupling | Sodium hydride, THF or NMP, pyridine derivative | 0 °C to RT | 1–5 h | 59–81% | Introduction of pyridinyl substituent | |

| Deprotection | NaOH (6 M), EtOH, microwave | 120 °C | 30 min | Not specified | Removal of acetyl protecting group |

Detailed Example from Literature

A key intermediate, 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, was prepared by bromination of acetophenone followed by thiourea cyclization. The acetylated intermediate was obtained by reaction with acetic anhydride and pyridine. Subsequent microwave-assisted methylation and coupling with (2R)-2-methylpyrrolidine under basic conditions yielded the functionalized thiazol-2-amine intermediate. This intermediate was then coupled with substituted pyrimidines using sodium hydride in tetrahydrofuran at room temperature to give analogues of the target compound with yields ranging from 11% to 81% depending on conditions.

Notes on the Trifluoromethylated Pyridine Moiety

The synthesis of the 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl fragment involves specialized methods to introduce the trifluoromethylated alkyl substituent on the pyridine ring. This group imparts unique biological activity and physicochemical properties. Although detailed synthetic routes for this fragment are less frequently disclosed, its incorporation is typically achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions with preformed trifluoromethylated alkyl precursors.

Summary Table of Key Intermediates and Reagents

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare thiazol-2-amine derivatives like 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine?

- Methodology : Thiazol-2-amine derivatives are typically synthesized via cyclocondensation reactions. For example:

Cyclization : Reacting hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) forms thiadiazole intermediates, which can be further functionalized .

Substitution : Electrophilic aromatic substitution or nucleophilic displacement on preformed thiazole rings introduces substituents like trifluoromethyl groups. highlights cyclization with sodium hydroxide and iodine for analogous structures.

Cross-coupling : Suzuki-Miyaura coupling may integrate pyridine or aryl groups into the thiazole scaffold (e.g., pyridin-4-yl substitution) .

- Key Considerations : Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., triethylamine for deprotonation) critically influence yields and purity.

Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and confirm the absence of regioisomers. For example, the pyridine ring protons exhibit distinct splitting patterns in the aromatic region .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

- X-ray Crystallography : Resolves absolute configuration and molecular packing, as demonstrated in related thiazole derivatives (e.g., ).

- Purity Assessment : HPLC with UV detection (e.g., >98% purity) ensures batch consistency for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the antitumor activity of this compound as a PI3Kα/Aurora kinase inhibitor?

- Target Engagement :

- PI3Kα Inhibition : The compound (Alpelisib/BYL719) binds to the ATP pocket of PI3Kα, with IC₅₀ = 5 nM, disrupting downstream AKT/mTOR signaling. Structural studies highlight the critical role of the trifluoromethyl group in enhancing hydrophobic interactions .

- Aurora Kinase Inhibition : Derivatives with para-substituted anilines (e.g., morpholinophenyl) inhibit Aurora A/B (Kᵢ = 8–9 nM), inducing mitotic arrest and polyploidy in cancer cells .

Q. How can structural modifications optimize selectivity between PI3K isoforms and mitigate off-target effects?

- Design Strategies :

- Scaffold Hopping : Replacing the pyridine ring with pyrimidine (e.g., ) reduces PI3Kβ/δ/γ affinity while retaining PI3Kα potency.

- Side Chain Engineering : Introducing polar groups (e.g., pyrrolidine-1,2-dicarboxamide) improves solubility and selectivity by avoiding steric clashes with non-catalytic domains .

- Data-Driven Optimization :

| Modification | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | Selectivity (β/α) |

|---|---|---|---|

| Parent Compound (BYL719) | 5 | 1,200 | 240x |

| Pyrimidine Analog | 7 | >10,000 | >1,428x |

| Methoxy-Substituted Aniline | 12 | 850 | 71x |

| Data adapted from and . |

Q. What in vivo models validate the pharmacokinetic and efficacy profiles of this compound?

- Pharmacokinetics : Oral bioavailability (>30% in rodents) and half-life (t₁/₂ = 4–6 h) support once-daily dosing. Plasma exposure (AUC = 1,200 ng·h/mL at 50 mg/kg) correlates with tumor regression in xenografts .

- Efficacy Models :

- Breast Cancer : PI3Kα-mutant MCF7 xenografts show 70% tumor volume reduction after 21 days of oral administration (50 mg/kg) .

- AML : MV4-11 xenografts exhibit complete growth inhibition with combination therapy (BYL719 + carfilzomib) .

Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for kinase inhibition across cell lines?

- Factors Contributing to Variability :

Cellular Context : PI3Kα-mutant vs. wild-type cells exhibit differential sensitivity (e.g., IC₅₀ = 0.1 µM vs. >10 µM in HER2+ breast cancer) .

Assay Conditions : ATP concentration (e.g., 1 mM vs. physiologic 10 mM) artificially inflates IC₅₀ in biochemical assays.

Metabolic Stability : Cytochrome P450-mediated degradation in hepatic microsomes reduces potency in low-CYP-expressing lines .

- Resolution : Normalize data using isogenic cell pairs and standardized ATP levels (e.g., 10 µM) for cross-study comparisons.

Methodological Recommendations

Q. What in vitro assays are recommended to evaluate compound mechanism and resistance?

- Core Assays :

Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-targets.

Apoptosis Markers : Caspase-3/7 activation and Annexin V staining quantify cell death pathways .

Resistance Screening : Chronic exposure to sublethal doses identifies mutations (e.g., PI3Kα H1047R) via whole-exome sequencing .

- Advanced Tools :

- Phosphoproteomics : SILAC-based profiling maps signaling rewiring post-treatment.

- CRISPR Screens : Genome-wide KO libraries pinpoint synthetic lethal partners (e.g., mTORC1 components).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.